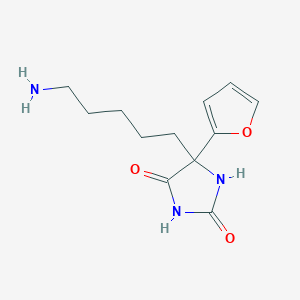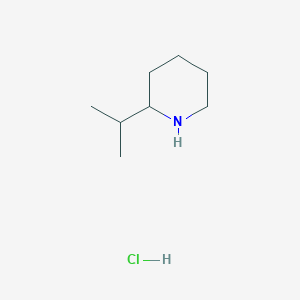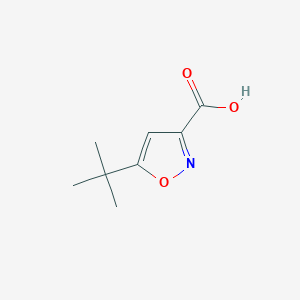![molecular formula C17H20N2O4 B1286337 1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate CAS No. 1177338-57-6](/img/structure/B1286337.png)
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate is a synthetic compound that belongs to the class of phenyltropanes. It is known for its potent dopamine reuptake inhibition properties and has been extensively studied for its potential therapeutic applications in various medical conditions.
Preparation Methods
The synthesis of 1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the naphthyl group and the methanamine moiety. The final step involves the formation of the oxalate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine reuptake inhibitors.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly dopamine.
Medicine: It has potential therapeutic applications in treating conditions such as depression, ADHD, and Parkinson’s disease.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in neurochemical research.
Mechanism of Action
The primary mechanism of action of 1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate involves the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound targets the dopamine transporter (DAT) and blocks its function, preventing the reabsorption of dopamine into presynaptic neurons.
Comparison with Similar Compounds
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate is unique due to its high potency as a dopamine reuptake inhibitor. Similar compounds include:
Cocaine: Another potent dopamine reuptake inhibitor but with a different chemical structure.
Methylphenidate: Used in the treatment of ADHD, it also inhibits dopamine reuptake but has a different pharmacological profile.
Bupropion: An antidepressant that inhibits the reuptake of dopamine and norepinephrine.
Compared to these compounds, this compound has a distinct chemical structure and may offer different therapeutic benefits.
Properties
IUPAC Name |
(1-naphthalen-1-ylpyrrolidin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.C2H2O4/c16-10-12-8-9-17(11-12)15-7-3-5-13-4-1-2-6-14(13)15;3-1(4)2(5)6/h1-7,12H,8-11,16H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYTLSGHPYFLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)


![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)
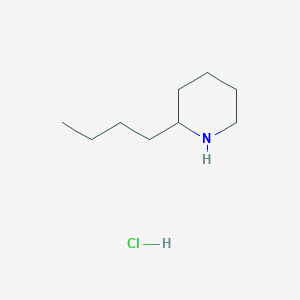
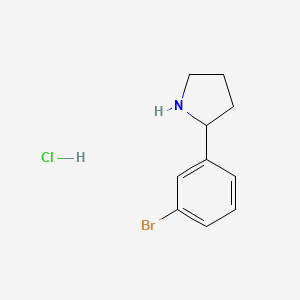
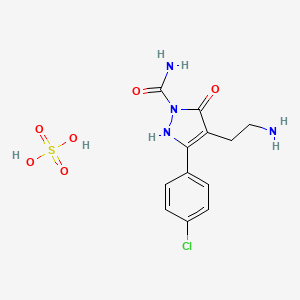
![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)

